molecular formula C23H29N2O4+ B1238909 11-Methoxymacusine A CAS No. 87340-28-1

11-Methoxymacusine A

Cat. No. B1238909
CAS RN: 87340-28-1
M. Wt: 397.5 g/mol
InChI Key: SPASEIHQPSFZGV-VDOGQTIGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-Methoxymacusine A is a natural product found in Strychnos angolensis with data available.

Scientific Research Applications

Synthesis and Structural Analysis

  • Liu, Deschamp, and Cook (2002) developed a regiospecific, enantiospecific approach for the synthesis of indole alkaloids, including 11-methoxymacroline, which is structurally related to 11-Methoxymacusine A. Their method involved an asymmetric Pictet-Spengler reaction and enolate-driven palladium cross-coupling processes (Liu, Deschamp, & Cook, 2002).

Biological Activity and Applications

  • Neuroprotective Potential :

    • Yu et al. (2003) investigated Methyl 2-(methoxycarbonyl)-2-(methylamino) bicyclo[2.1.1]-hexane-5-carboxylate (MMMHC), a compound structurally related to 11-Methoxymacusine A, as a potential neuroprotective drug. Their study indicated that this compound could pass the brain-blood barrier and accumulate in several brain regions, suggesting a potential avenue for neuroprotection (Yu et al., 2003).
  • Anti-Tumor Activity :

    • Watanabe et al. (2003) described the synthesis of 12-methoxydihydrochelerythrine, related to 11-Methoxymacusine A, and evaluated its anti-tumor activity. The synthesized compound showed moderate anti-tumor activity against cancer cell lines, suggesting potential applications in cancer therapy (Watanabe et al., 2003).
  • Antimicrobial Activities :

    • Pemha et al. (2020) synthesized novel substituted 1-O-alkylglycerols (AKGs) containing methoxy groups, similar to 11-Methoxymacusine A. These compounds showed antimicrobial activity, indicating potential applications in treating infections (Pemha et al., 2020).
  • Potential in Photovoltaic Applications :

    • Kim et al. (2015) explored the effect of methoxy groups in triphenylamine donors on the performance of dye-sensitized solar cells. While not directly related to 11-Methoxymacusine A, this research provides insight into how methoxy-substituted compounds can impact solar cell efficiency (Kim et al., 2015).
  • Effects on Estrogen Receptors :

    • Hanson et al. (2007) investigated compounds with the 11beta-methoxy group, similar to 11-Methoxymacusine A, for their effects on estrogen receptor binding and uterotrophic growth. This research offers insights into the potential hormonal interactions of methoxy-substituted compounds (Hanson et al., 2007).

properties

CAS RN

87340-28-1

Molecular Formula

C23H29N2O4+

Molecular Weight

397.5 g/mol

IUPAC Name

methyl (1S,12S,14S,15E)-15-ethylidene-13-(hydroxymethyl)-6-methoxy-17-methyl-3-aza-17-azoniapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraene-13-carboxylate

InChI

InChI=1S/C23H29N2O4/c1-5-13-11-25(2)19-10-17(13)23(12-26,22(27)29-4)20(25)9-16-15-7-6-14(28-3)8-18(15)24-21(16)19/h5-8,17,19-20,24,26H,9-12H2,1-4H3/q+1/b13-5-/t17-,19-,20-,23?,25?/m0/s1

InChI Key

SPASEIHQPSFZGV-VDOGQTIGSA-N

Isomeric SMILES

C/C=C\1/C[N+]2([C@H]3C[C@@H]1C([C@@H]2CC4=C3NC5=C4C=CC(=C5)OC)(CO)C(=O)OC)C

SMILES

CC=C1C[N+]2(C3CC1C(C2CC4=C3NC5=C4C=CC(=C5)OC)(CO)C(=O)OC)C

Canonical SMILES

CC=C1C[N+]2(C3CC1C(C2CC4=C3NC5=C4C=CC(=C5)OC)(CO)C(=O)OC)C

synonyms

11-methoxy-macusine A
11-methoxymacusine A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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